molecular formula C7H6F3N B585315 3-Aminobenzotrifluoride-D4 CAS No. 1219802-14-8

3-Aminobenzotrifluoride-D4

Cat. No.: B585315
CAS No.: 1219802-14-8
M. Wt: 165.152
InChI Key: VIUDTWATMPPKEL-RHQRLBAQSA-N
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Description

3-Aminobenzotrifluoride-D4: is a deuterated derivative of 3-Aminobenzotrifluoride, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7H2D4F3N, and it has a molecular weight of 165.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminobenzotrifluoride-D4 typically involves the deuteration of 3-Aminobenzotrifluoride. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yields and purity of the deuterated product. The use of specialized catalysts and reactors is common to optimize the reaction conditions and achieve efficient deuteration .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzotrifluoride-D4 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Aminobenzotrifluoride-D4 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals. It is also employed in the synthesis of other deuterated compounds.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving deuterated substrates. Its stability and unique isotopic properties make it valuable in tracing experiments.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. Its deuterated nature allows for detailed analysis of drug interactions and metabolic pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Aminobenzotrifluoride-D4 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and enzyme interactions in detail. The deuterium atoms also contribute to the compound’s stability, making it less prone to metabolic degradation .

Comparison with Similar Compounds

    3-Aminobenzotrifluoride: The non-deuterated version of the compound.

    4-Aminobenzotrifluoride: A positional isomer with the amino group at the para position.

    2-Aminobenzotrifluoride: A positional isomer with the amino group at the ortho position.

    3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the meta positions.

Uniqueness: 3-Aminobenzotrifluoride-D4 is unique due to its deuterated nature, which imparts enhanced stability and distinct spectroscopic properties. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUDTWATMPPKEL-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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